molecular formula C7H13N3 B13950733 N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine

N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine

Cat. No.: B13950733
M. Wt: 139.20 g/mol
InChI Key: GKUWEEZDORVDEX-UHFFFAOYSA-N
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Description

N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group attached to the nitrogen atom of the imidazole ring and an ethanamine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine can be synthesized through various methods. One common method involves the methylation of imidazole using methanol in the presence of an acid catalyst . Another method is the Radziszewski reaction, which involves the reaction of glyoxal, formaldehyde, and a mixture of ammonia and methylamine .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine side chain can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl group and the ethanamine side chain allows for unique interactions with molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

N-methyl-1-(1-methylimidazol-2-yl)ethanamine

InChI

InChI=1S/C7H13N3/c1-6(8-2)7-9-4-5-10(7)3/h4-6,8H,1-3H3

InChI Key

GKUWEEZDORVDEX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CN1C)NC

Origin of Product

United States

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